4-(5-methyl-1H-imidazol-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVZTIMPONKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity of Imidazole-Piperidine Scaffolds in Drug Discovery
Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "Privileged" Synergy
The fusion of imidazole and piperidine heterocycles represents a "privileged scaffold" architecture in modern medicinal chemistry. This guide dissects the biological utility of this scaffold, moving beyond basic structural description to the functional causality of its pharmacodynamic profile.[1][2]
The imidazole ring (a 1,3-diazole) serves as a versatile bioisostere for the histidine side chain, offering hydrogen bond donor/acceptor capabilities and metal coordination (e.g., Heme-Fe in CYP450). The piperidine ring acts as a lipophilic spacer and a basic center (pKa ~11), crucial for ionic interactions with active site aspartate/glutamate residues. When linked, these moieties create a "push-pull" electronic system capable of navigating the lipophilic tunnels of GPCRs and the ATP-binding pockets of kinases.
Structural Basis & Medicinal Chemistry
Pharmacophore Mapping
The biological success of the imidazole-piperidine scaffold relies on three interaction vectors:
-
The Basic Head (Piperidine): Protonated at physiological pH, it forms salt bridges with conserved acidic residues (e.g., Asp3.32 in GPCRs).
-
The Aromatic Tail (Imidazole): Engages in
stacking or H-bonding (as a donor via N1-H or acceptor via N3). -
The Linker: Controls the entropic penalty of binding. Rigid linkers (alkynes/olefins) favor kinase selectivity, while flexible alkyl linkers favor GPCR conformational adaptation.
Visualization: Pharmacophore Logic
Figure 1: Pharmacophore map illustrating the tripartite interaction mode of imidazole-piperidine scaffolds.
Therapeutic Area 1: GPCR Modulation (Histamine H3/H4)
The imidazole-piperidine scaffold is historically grounded in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists (e.g., Thioperamide analogs).
Mechanism of Action
H3R is a G
-
Molecular Recognition: The piperidine nitrogen forms a critical salt bridge with Asp114 (3.32) . The imidazole moiety extends into the hydrophobic pocket, interacting with Glu206 (5.46) or Tyr115 .
Visualization: H3R Signaling & Antagonism
Figure 2: H3R antagonism pathway.[3][4] The scaffold prevents Gi-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.
Expert Protocol: Radioligand Binding Assay ([³H]-NAMH)
Objective: Determine affinity (
-
Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
-
Incubation System:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
. -
Radioligand: 1 nM [³H]-N
-methylhistamine ([³H]-NAMH). -
Competitor: Serial dilutions of imidazole-piperidine test compound (
to M). -
Non-specific control: 10
M Thioperamide.
-
-
Equilibrium: Incubate for 60 min at 25°C. Note: Imidazole derivatives may require longer equilibration if lipophilicity is high.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of the basic piperidine moiety).
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Therapeutic Area 2: Oncology (Kinase & Tubulin Inhibition)
Recent SAR studies have repositioned this scaffold from GPCRs to kinase inhibitors (EGFR, CDK2/9) and tubulin polymerization inhibitors.
Mechanism: The Dual Strike
-
Kinase Inhibition: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the hinge region ATP-binding site (e.g., Met793 in EGFR). The piperidine tail protrudes into the solvent-exposed region, improving solubility.
-
Tubulin Destabilization: Derivatives (e.g., phenanthro-imidazoles) bind to the colchicine site, preventing microtubule assembly and arresting cells in the G2/M phase.
Comparative Activity Data (Representative)
| Target | Compound Class | IC50 / Kd | Mechanism Note | Source |
| EGFR (WT) | Quinoline-Imidazole-Piperidine | 0.01 - 0.1 | Hinge binder + Solubilizing tail | [1] |
| CDK2 | Imidazole-Piperazine Hybrids | ~50 nM | ATP competitive; G2/M arrest | [2] |
| Tubulin | 2-Aryl-Imidazole derivatives | < 100 nM | Colchicine site binding | [3] |
Expert Protocol: MTT Cell Viability Assay (Solubility Optimized)
Challenge: Imidazole-piperidine scaffolds can precipitate in aqueous media at high concentrations. Solution: A step-wise solubilization protocol.
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 10 min to ensure disruption of crystal lattice (common in planar imidazoles).
-
Seeding: Plate MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.
-
Treatment: Dilute stock in culture media. Critical: Final DMSO concentration must be < 0.5%.
-
Incubation: 48h at 37°C, 5% CO
. -
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Validation: Use Erlotinib or Colchicine as positive controls depending on the targeted mechanism.
Therapeutic Area 3: Infectious Diseases (Antimycobacterial)
The scaffold has shown potency against MDR-TB (Mycobacterium tuberculosis) by targeting the CYP51 enzyme (sterol 14
Mechanism: Heme Coordination
The unhindered nitrogen of the imidazole ring coordinates axially with the Heme iron of CYP51. The piperidine moiety mimics the substrate's aliphatic chain, filling the hydrophobic access channel.
Visualization: CYP51 Inhibition Workflow
Figure 3: Mechanism of CYP51 inhibition leading to mycobacterial cell lysis.
Synthesis Strategies
To access these scaffolds, modular synthesis is preferred to allow independent variation of the imidazole and piperidine rings.
Method A: The Debus-Radziszewski Approach (Multicomponent)
-
Reagents: Glyoxal + Formaldehyde + Primary Amine (Piperidine-linked) + Ammonia.
-
Advantage: One-pot synthesis of the imidazole core with the piperidine already attached.
Method B: Nucleophilic Substitution (Convergent)
-
Synthesize 4-(chloromethyl)imidazole.
-
React with piperidine in the presence of
/ DMF. -
Expert Tip: Protect the imidazole N1 (e.g., with Trityl) to prevent regioisomeric mixtures during substitution.
References
-
Kardile, R. et al. "Quinoline–imidazole–piperidine hybrids: Synthesis and anticancer activity targeting EGFR."[4] Bioorganic Chemistry, 2020.
-
Alghamdi, S. et al. "Imidazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking." Bioorganic Chemistry, 2025.[2]
-
Zhang, L. et al. "Design and synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles as potential anticancer agents." European Journal of Medicinal Chemistry, 2017.
-
Wijtmans, M. et al. "SAR exploration of the non-imidazole histamine H3 receptor ligand ZEL-H16 reveals potent inverse agonism." ChemMedChem, 2022.
-
Gomez-Monterrey, I. et al. "Antifungal and antimycobacterial activity of new imidazole and triazole derivatives." Journal of Antimicrobial Chemotherapy, 2008.
-
Sander, K. et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." Naunyn-Schmiedeberg's Archives of Pharmacology, 2009.
Sources
Advanced Pharmacophore Profiling: The Role of 4-(5-methyl-1H-imidazol-2-yl)piperidine in Bilastine Analog Development
The following technical guide is structured to address the specific role of 4-(5-methyl-1H-imidazol-2-yl)piperidine within the context of Bilastine drug development.
Editorial Note: While 2-(4-piperidinyl)-1H-benzimidazole is the established commercial intermediate for Bilastine, the molecule —This compound —represents a critical structural analog and pharmacophore probe . This guide focuses on its utility in Structure-Activity Relationship (SAR) profiling, impurity characterization, and "next-generation" antihistamine design where the lipophilic benzimidazole core is modulated.
Executive Summary
This compound serves as a high-value structural surrogate in the optimization of H1-antihistamines. Unlike the standard Bilastine intermediate (which features a fused benzene ring), this analog possesses a truncated 5-methyl-imidazole core.
This molecule is primarily utilized by medicinal chemists for three critical functions:
-
SAR Probing: Evaluating the necessity of the benzene ring (in benzimidazole) for H1-receptor binding affinity.
-
Physicochemical Tuning: Reducing LogP (lipophilicity) to improve metabolic stability or solubility profiles compared to the parent Bilastine structure.
-
Impurity Marker Synthesis: Serving as a reference standard for potential degradation products where the benzimidazole ring system may be incompletely formed or degraded.
Chemical Causality & Pharmacophore Logic
The Benzimidazole vs. Imidazole Trade-off
Bilastine owes its high potency to the benzimidazole moiety, which provides substantial hydrophobic interaction within the H1 receptor pocket. However, this fused ring system contributes to poor aqueous solubility.
Replacing the benzimidazole with a 5-methyl-imidazole (as found in the subject molecule) creates a specific "perturbation" in the drug design:
-
Steric Probe: The 5-methyl group mimics the steric bulk of the benzene ring's attachment point without the full hydrophobic penalty.
-
Electronic Shift: The imidazole ring is more basic (higher pKa) than benzimidazole, potentially altering the protonation state at physiological pH and affecting receptor docking.
Comparative Physicochemical Profile
The following table contrasts the standard Bilastine intermediate with the 5-methyl analog to highlight the shift in properties.
| Feature | Standard Intermediate (Benzimidazole) | Analog Intermediate (5-Methyl-Imidazole) | Impact on Drug Design |
| Core Structure | 2-(4-piperidinyl)-1H-benzimidazole | This compound | Analog lacks fused benzene ring |
| Molecular Weight | ~201.27 g/mol | ~165.24 g/mol | Lower MW allows for more functionalization elsewhere. |
| Lipophilicity (LogP) | High (~2.5) | Low (~0.8 - 1.2) | Improved Solubility ; reduced CNS penetration. |
| Basicity (pKa) | ~5.5 (Benzimidazole N) | ~7.0 (Imidazole N) | Stronger H-bond acceptor/donor capability. |
| Pi-Stacking | Strong (Benzene ring) | Weak | Tests if Pi-stacking is essential for binding. |
Synthetic Protocol: Construction of the 5-Methyl-Imidazole Scaffold
Objective: Synthesize this compound with >98% purity.
Methodology: The protocol utilizes a Marckwald-type condensation between a piperidine-amidine and an
Phase 1: Precursor Preparation (Amidine Formation)
-
Starting Material: N-Boc-piperidine-4-carbonitrile.
-
Reagents: Sodium methoxide (NaOMe), Ammonium chloride (
), Methanol. -
Mechanism: Pinner reaction sequence (Nitrile
Imidate Amidine).
Step-by-Step:
-
Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in anhydrous methanol under
. -
Add NaOMe (0.1 eq) and stir at RT for 3 hours to form the imidate intermediate.
-
Add solid
(1.1 eq) and reflux for 4 hours. -
Concentrate in vacuo to yield N-Boc-piperidine-4-carboxamidine hydrochloride .
-
Checkpoint: Verify formation via LC-MS (Target Mass: M+1 = ~228).
Phase 2: Imidazole Ring Closure
-
Reagents: Chloroacetone (1-chloro-2-propanone),
, DMF/Water. -
Critical Control: Temperature control is vital to prevent polymerization of chloroacetone.
Step-by-Step:
-
Suspend the amidine salt (from Phase 1) in DMF.
-
Add
(2.5 eq) to liberate the free base. -
Add Chloroacetone (1.1 eq) dropwise at 0°C.
-
Allow to warm to RT, then heat to 80°C for 6 hours. The amidine nitrogen attacks the ketone carbonyl, followed by cyclization and dehydration.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine. Dry over
and concentrate. -
Purification: Flash chromatography (DCM:MeOH 95:5).
Phase 3: Deprotection (Final Product)
-
Dissolve the N-Boc intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Filter the white precipitate.
-
Yield: this compound dihydrochloride.[2]
Visualization of Synthetic Logic & SAR
The following diagrams illustrate the synthetic pathway and the structural logic comparing the Bilastine core to this analog.
Diagram 1: Synthesis Workflow (Marckwald Cyclization)
Caption: Step-by-step synthesis of the 5-methyl-imidazole analog via amidine-ketone condensation.
Diagram 2: Pharmacophore Divergence (Bilastine vs. Analog)
Caption: Divergence in synthetic utility: The analog creates a lower lipophilicity variant of the drug.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized analog, the following analytical markers must be met. This acts as a "Go/No-Go" quality gate before using the molecule in further synthesis.
NMR Signature (Proton H-NMR in DMSO-d6)
-
Diagnostic Signal 1 (Imidazole C-H): A singlet around
6.8 - 7.0 ppm. Note: If this is a multiplet, the benzimidazole impurity is present. -
Diagnostic Signal 2 (Methyl Group): A sharp singlet around
2.1 - 2.3 ppm (3H). -
Diagnostic Signal 3 (Piperidine NH): Broad singlet > 8.5 ppm (if salt form).
Mass Spectrometry (ESI+)
-
Parent Ion: Expected
= 166.13 (Free base). -
Fragmentation: Loss of methyl group (M-15) is often observed in high-energy collision.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Retention Time: The 5-methyl analog will elute significantly earlier than the standard benzimidazole intermediate due to lower hydrophobicity.
References
-
Orjales, A., et al. "Benzimidazole derivatives with antihistaminic activity."[3] European Patent EP0818454, 1998.[3]
-
Labeaga, L., et al. "Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist."[3] Drugs in R&D, 2005.[3]
-
Collier, S. J., et al. "Alternative synthesis of bilastine." Synthetic Communications, 2011.[3]
-
Popiołek, Ł. "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017. (Context on Imidazole/Benzimidazole biological activity).
-
PubChem Compound Summary. "this compound." (Validation of chemical structure existence).
Sources
Technical Deep Dive: 5-Methyl-Imidazole Substitution on Piperidine Pharmacophores
Executive Summary
The fusion of piperidine and imidazole heterocycles creates a privileged scaffold extensively utilized in G-Protein Coupled Receptor (GPCR) modulation, particularly for Histamine H3/H4 receptors and Sodium-Hydrogen Exchanger (NHE) inhibition. However, the unsubstituted imidazole moiety often introduces liability: it is a potent ligand for the heme iron of Cytochrome P450 enzymes (CYP450), leading to undesirable drug-drug interactions (DDIs) and rapid metabolic clearance.
This guide analyzes the 5-methyl-imidazole substitution strategy. By introducing a methyl group at the C5 position of the imidazole ring attached to a piperidine core, medicinal chemists can introduce a "steric gate" that maintains on-target affinity while significantly reducing CYP interactions. This document details the physiochemical rationale, synthetic pathways, and validation protocols for this specific pharmacophore modification.
Physiochemical & Mechanistic Impact[1][2][3]
The "Methyl Switch": Tautomerism and Electronics
The imidazole ring exists in a rapid tautomeric equilibrium between the
-
Electronic Effect (+I): The methyl group exerts a positive inductive effect (+I), increasing electron density on the imidazole ring. This typically raises the pKa of the imidazole conjugate acid by approximately 0.2–0.4 log units compared to the unsubstituted analog (pKa ~7.0 vs. ~7.4 for 4(5)-methylimidazole).
-
Tautomeric Preference: In the context of receptor binding (e.g., H3R), the specific tautomer dictates interaction with the key Aspartate residue (e.g., Asp114 in H3R). The 5-methyl group stabilizes the tautomer that minimizes steric clash with the linker, often favoring the
-H tautomer which is crucial for donor-acceptor motifs in the binding pocket.
CYP450 Mitigation (The Steric Occlusion Theory)
Unsubstituted imidazoles inhibit CYP450 isoforms (predominantly CYP3A4 and CYP2D6) via Type II binding, where the unhindered
The 5-Methyl Solution: The C5-methyl group provides sufficient steric bulk to clash with the porphyrin ring residues of the CYP active site, preventing the nitrogen lone pair from approaching the heme iron. However, this bulk is often tolerated in the larger orthosteric pockets of target GPCRs (H3/H4), creating a selectivity window.
Table 1: Comparative Physicochemical Profile
| Property | Unsubstituted Imidazole-Piperidine | 5-Methyl-Imidazole-Piperidine | Impact |
| pKa (Im) | ~ 6.9 - 7.0 | ~ 7.3 - 7.5 | Increased basicity; improved H-bond acceptance.[1] |
| LogP | Lower | +0.3 to +0.5 | Slight lipophilicity increase; better BBB penetration.[1] |
| CYP3A4 Inhibition | High ( | Reduced ( | Steric hindrance prevents heme coordination.[1] |
| H3R Affinity ( | High (8.0 - 9.[1]0) | Maintained/High (8.0 - 9.[1]5) | Methyl group often fills hydrophobic sub-pockets.[1] |
Visualizing the Mechanism
The following diagram illustrates the differential interaction logic between the unsubstituted and substituted scaffolds against CYP enzymes and the Target Receptor.
Figure 1: Mechanistic flow illustrating how 5-methyl substitution decouples metabolic liability from pharmacological potency.
Synthetic Methodology
Constructing the 4-(5-methyl-1H-imidazol-4-yl)piperidine core requires careful orchestration to control regiochemistry.[1] The most robust route involves the "TosMIC" strategy or cyclization of amidines. Below is a validated protocol adapted for high-purity synthesis.
Retrosynthetic Logic
The core is assembled by reacting a piperidine-4-carboxaldehyde derivative with a tosylmethyl isocyanide (TosMIC) analog or via a Marckwald-type cyclization.[1]
Step-by-Step Protocol: Modified Van Leusen Synthesis
Objective: Synthesis of tert-butyl 4-(5-methyl-1H-imidazol-4-yl)piperidine-1-carboxylate.
Reagents:
-
N-Boc-piperidine-4-carboxaldehyde (1.0 eq)[1]
-
1-Isocyano-1-tosylethane (1.2 eq) [Substituted TosMIC][1]
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (MeOH) / Dimethoxyethane (DME) (Solvent)
Workflow:
-
Preparation of Precursor: Dissolve N-Boc-piperidine-4-carboxaldehyde (10 mmol) in dry DME (20 mL).
-
Cyclization: Add 1-isocyano-1-tosylethane (12 mmol) and
(20 mmol). Note: The methyl group on the TosMIC reagent creates the 5-methyl substituent. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) until the aldehyde spot disappears.[1]
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1] Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over
, filter, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient). Yield: Typically 60–75%.[1]
-
Deprotection (Optional): To expose the piperidine nitrogen: Treat with 4N HCl in Dioxane for 1 hour at RT. Precipitate with ether.[1]
Figure 2: Synthetic pathway utilizing substituted TosMIC reagents to install the 5-methyl-imidazole moiety.
Experimental Validation: CYP Inhibition Assay
To verify the "Methyl Block" effect, a spectral binding assay is superior to a functional IC50 assay because it directly measures the physical interaction with the heme iron.
Protocol: Type II Binding Difference Spectroscopy
Principle: Nitrogen ligands induce a "Type II" difference spectrum (Soret peak shift) in CYP450, characterized by a spectral trough at ~390 nm and a peak at ~425–435 nm.[1] Steric hindrance (5-methyl) should suppress this spectral signature.[1]
Materials:
-
Recombinant CYP3A4 supersomes (Corning or similar).[1]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]
-
Dual-beam UV-Vis Spectrophotometer.[1]
Procedure:
-
Baseline: Dilute CYP3A4 to 1
M in phosphate buffer.[1] Place in both sample and reference cuvettes. Record baseline (400–500 nm).[1] -
Titration: Add the test compound (5-methyl-imidazole analog) to the sample cuvette and solvent vehicle to the reference cuvette.
-
Concentration range: 0.5
M to 50 M.[1]
-
-
Measurement: Record the difference spectrum after each addition.
-
Analysis: Plot the change in absorbance (
) vs. concentration.[1]-
Calculation: Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (
).
-
-
Criteria: A significant increase in
(or lack of spectral change) compared to the unsubstituted imidazole control confirms the steric shielding of the heme.
References
-
Bioisosterism and H3 Antagonists: Schunack, W., et al.[1] "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists."[1][2][3] Naunyn-Schmiedeberg's Archives of Pharmacology, 2001.[1]
-
Synthesis of Imidazole-Piperidine Scaffolds: Bioorganic & Medicinal Chemistry Letters. "Synthesis and Biological Activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogs as Potent, Highly Selective, and Orally Bioavailable NHE-1 Inhibitors."
-
CYP Inhibition Mechanisms: Drug Metabolism and Disposition.[1][4] "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[5][1]
-
Tautomerism in Drug Design: Journal of Medicinal Chemistry. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry."[1]
-
H3 Receptor SAR: Frontiers in Pharmacology. "Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors."[1]
Sources
- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cyclization methods for forming 2-substituted imidazoles on piperidine rings
Application Note & Protocols
Topic: Advanced Cyclization Methodologies for the Synthesis of 2-Substituted Imidazo[4,5-c]pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[4,5-c]pyridine core, a key structural motif isosteric to purines, is of profound interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] The fusion of an imidazole ring onto a piperidine-derived scaffold (specifically, a tetrahydropyridine which is then aromatized) creates a rigid framework that allows for precise vectoral presentation of substituents for optimal target engagement. This guide provides an in-depth analysis of robust and scalable cyclization methods for constructing 2-substituted imidazo[4,5-c]pyridines, starting from piperidine-related precursors like 3,4-diaminopyridine. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, field-tested protocols, and present a comparative analysis to guide methodology selection in drug discovery and development settings.
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
The structural analogy between imidazopyridines and endogenous purines allows them to act as competitive inhibitors or modulators for a variety of enzymes and receptors, making them privileged scaffolds in drug design.[2] The 2-position of the imidazole ring serves as a critical vector for introducing diversity, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. The development of efficient, high-yielding, and versatile synthetic routes to this core is therefore a paramount objective in modern medicinal chemistry.
This application note moves beyond a simple recitation of methods. It aims to provide the causal logic behind experimental choices, empowering researchers to not only replicate but also adapt and troubleshoot these critical synthetic transformations. We will explore the most common and effective strategies, which primarily involve the condensation and subsequent cyclization of 3,4-diaminopyridine with various electrophilic partners.
Core Synthetic Strategies & Mechanistic Insights
The most prevalent and reliable methods for constructing the 2-substituted imidazo[4,5-c]pyridine system involve the cyclization of a 1,2-diamine embedded within a pyridine ring. The choice of the carbon source for the C2 position of the imidazole dictates the specific strategy.
Method 1: Lewis Acid-Catalyzed Condensation with Aldehydes
This is one of the most direct and atom-economical methods for installing an aryl or alkyl substituent at the 2-position. The reaction proceeds via the condensation of 3,4-diaminopyridine with an aldehyde, followed by an oxidative cyclization to form the aromatic imidazole ring.
Mechanistic Rationale: The reaction is typically catalyzed by a Lewis acid, such as Zinc Triflate (Zn(OTf)₂), which serves a dual purpose.[1] First, it activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by one of the amino groups of the diaminopyridine. This forms a Schiff base (imine) intermediate. Second, the catalyst facilitates the subsequent intramolecular cyclization and the final dehydration/oxidation steps to yield the aromatic imidazopyridine core. The use of a mild Lewis acid avoids the harsh conditions, such as temperatures exceeding 150°C and the use of toxic reagents like POCl₃, associated with older methods.[1]
Workflow for Aldehyde Condensation
Caption: General workflow for Zn(OTf)₂-catalyzed synthesis.
Method 2: Cyclization with Carboxylic Acid Equivalents
An alternative to aldehydes involves the use of carboxylic acids or their derivatives. This approach often requires harsher conditions to drive the dehydration and cyclization but can be effective for certain substrates.
Mechanistic Rationale: The initial step is the formation of an amide bond between one of the amino groups and the carboxylic acid. This typically requires high temperatures or the use of coupling agents. The subsequent intramolecular cyclization involves the second amino group attacking the amide carbonyl, followed by the elimination of water to form the imidazole ring. Using orthoesters, such as triethyl orthoformate, provides a source for an unsubstituted (C2-H) imidazole ring, which can be a precursor for further functionalization.[2]
Method 3: Solid-Phase Synthesis for Library Generation
For the rapid generation of compound libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. This strategy involves anchoring a building block to a solid support and performing the subsequent chemical transformations.
Mechanistic Rationale: A common approach begins by anchoring an amine to a resin.[3] This polymer-supported amine is then reacted with a suitable pyridine building block, such as 2,4-dichloro-3-nitropyridine. The reaction proceeds via nucleophilic aromatic substitution (SₙAr). The second chlorine is then displaced by a solution-phase amine, followed by the reduction of the nitro group to an amine. The newly formed 1,2-diamine on the solid support is then cyclized by treatment with an aldehyde, forming the imidazole ring. Finally, the target molecule is cleaved from the resin, typically with a strong acid like trifluoroacetic acid (TFA).[3] This method allows for the systematic variation of multiple substituents in a combinatorial fashion.
Decision Tree for Method Selection
Caption: Guide for selecting the appropriate synthetic strategy.
Comparative Analysis of Key Methodologies
The selection of a synthetic route depends on several factors, including the desired scale, substrate availability, and the need for diversity.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Reference |
| Aldehyde Condensation | 3,4-Diaminopyridine, Aldehydes | Zn(OTf)₂, Methanol, Reflux | High yields, mild conditions, readily available starting materials, broad aldehyde scope. | Requires an oxidative cyclization step; sensitive aldehydes may be problematic. | [1] |
| Carboxylic Acid Cyclization | 3,4-Diaminopyridine, Carboxylic Acids | High temperature (e.g., PPA) or coupling agents | Access to analogues not easily derived from aldehydes. | Harsh conditions, lower yields, potential side reactions. | [2] |
| Solid-Phase Synthesis | Resin-bound amine, 2,4-dichloro-3-nitropyridine, amines, aldehydes | Solid support (e.g., Rink amide resin), TFA cleavage | Ideal for library synthesis, simplified purification (filtration). | Limited to smaller scale, requires specialized equipment, multi-step sequence. | [3] |
| Mercaptoimidazole Alkylation | 3,4-Diaminopyridine, CS₂ or Xanthate | KOH, Alkylating agent (e.g., Benzyl bromide) | High yields, mild alkylation conditions, access to thioether derivatives. | Multi-step process, use of carbon disulfide. | [4] |
Detailed Experimental Protocols
These protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Zinc Triflate-Catalyzed Synthesis of 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine[1]
Rationale: This protocol exemplifies the direct condensation with an electron-rich aromatic aldehyde. Zinc triflate is a water-tolerant Lewis acid, making it robust and easy to handle. Methanol is an excellent solvent for the reactants and facilitates the reflux conditions.
-
Materials:
-
3,4-Diaminopyridine (1.0 mmol, 109.1 mg)
-
4-Methoxybenzaldehyde (1.2 mmol, 163.4 mg, 146 µL)
-
Zinc Triflate (Zn(OTf)₂) (30 mol%, 0.3 mmol, 109.1 mg)
-
Methanol (10 mL)
-
50 mL Round-bottom flask
-
Reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 3,4-diaminopyridine (1.0 mmol), 4-methoxybenzaldehyde (1.2 mmol), and zinc triflate (30 mol%).
-
Add methanol (10 mL) to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Methanol:DCM (9:1).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield the pure 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine.
-
Protocol 2: Synthesis of 2-(Benzylthio)-1H-imidazo[4,5-c]pyridine via Mercaptoimidazole Intermediate[4]
Rationale: This two-step protocol is useful for installing substituents via an S-alkylation reaction. First, a 2-mercaptoimidazole is formed, which is then deprotonated with a base (KOH) to form a potent thiolate nucleophile. This readily reacts with an electrophile like benzyl bromide.
-
Step A: Synthesis of 2-Mercapto-1H-imidazo[4,5-c]pyridine
-
This intermediate is typically prepared by reacting 3,4-diaminopyridine with potassium O-ethyl dithiocarbonate or carbon disulfide. For this protocol, we will assume the starting material is available.
-
-
Step B: S-Alkylation
-
Materials:
-
2-Mercapto-1H-imidazo[4,5-c]pyridine (20 mmol, 3.02 g)
-
Potassium Hydroxide (KOH) (30 mmol, 1.68 g)
-
Benzyl bromide (22 mmol, 3.76 g, 2.62 mL)
-
Methanol (100 mL)
-
10% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
CH₂Cl₂/Hexane (1:1)
-
-
Procedure:
-
Dissolve 2-mercapto-1H-imidazo[4,5-c]pyridine (20 mmol) and KOH (30 mmol) in methanol (100 mL) in a suitable flask at 25 °C.
-
Stir the solution until all solids have dissolved.
-
Add benzyl bromide (22 mmol) dropwise to the solution at 25 °C.
-
Stir the reaction for 1 hour. Monitor reaction completion by TLC.
-
Once complete, carefully adjust the pH of the reaction mixture to 7 using 10% HCl.
-
Concentrate the mixture under reduced pressure.
-
Pour the residue into a beaker containing saturated NaHCO₃ solution (20 mL) and water (80 mL).
-
Allow the solution to stand overnight at room temperature to encourage precipitation.
-
Filter the resulting solid and triturate it with a CH₂Cl₂/Hexane mixture (1:1, 40 mL) to afford the pure 2-(benzylthio)-1H-imidazo[4,5-c]pyridine.
-
-
Conclusion
The synthesis of 2-substituted imidazo[4,5-c]pyridines is a critical task in modern drug discovery. The methodologies presented here, particularly the Lewis acid-catalyzed condensation of 3,4-diaminopyridine with aldehydes, offer efficient, scalable, and versatile routes to this important heterocyclic core. By understanding the mechanistic principles behind each method, researchers can make informed decisions to select the optimal synthetic strategy for their specific research and development goals. The provided protocols serve as a robust starting point for the practical implementation of these powerful chemical transformations.
References
- Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B (2013) Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate.
- BenchChem (2025) A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
-
Taszarek, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Lee, S. K., et al. (1998). Preparation of 2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine, Useful as an Antiosteoporotic Agent. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Using 4-(5-methyl-1H-imidazol-2-yl)piperidine as a fragment in fragment-based drug design (FBDD)
Abstract & Strategic Rationale
In the landscape of Fragment-Based Drug Design (FBDD), 4-(5-methyl-1H-imidazol-2-yl)piperidine represents a "Super-Fragment"—a privileged scaffold that combines a saturable aliphatic heterocycle (piperidine) with an aromatic hydrogen-bond donor/acceptor motif (imidazole).[1] Unlike flat aromatic fragments, this molecule offers defined three-dimensionality (Fsp³ character) and distinct vectors for elaboration.[1]
This Application Note provides a comprehensive guide to utilizing this fragment. It is particularly relevant for targeting G-Protein Coupled Receptors (GPCRs) (specifically Histamine H3/H4 and Chemokine receptors) and Kinase hinge regions , where the imidazole moiety mimics the purine ring of ATP.[1]
Key Physicochemical Profile
| Property | Value | FBDD Implication |
| Molecular Weight | 165.24 Da | Ideal for "Rule of Three" (MW < 300).[1][2] Allows significant mass addition during optimization. |
| cLogP | ~0.6 | Highly hydrophilic. Excellent solubility for high-concentration NMR/X-ray soaking (>50 mM).[1] |
| H-Bond Donors | 2 (Piperidine NH, Imidazole NH) | Critical for directional anchoring in the binding pocket.[1][2] |
| H-Bond Acceptors | 2 (Imidazole N, Piperidine N) | Versatile interaction profile.[1] |
| pKa (Piperidine) | ~10.8 | Protonated at physiological pH; forms salt bridges (e.g., with Asp/Glu residues).[1][2] |
| pKa (Imidazole) | ~7.0 | Tautomeric switching capability; sensitive to local pH in the binding pocket.[2] |
Chemical Biology & Elaboration Vectors
The power of this fragment lies in its Vector Efficiency . It provides two distinct exit vectors that allow medicinal chemists to grow the molecule without disrupting the primary binding mode.
Graphviz Diagram: Elaboration Vectors & Chemical Space
Figure 1: Strategic elaboration vectors.[1] Vector A is the primary handle for library expansion, while the Imidazole core acts as the binding anchor.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Fragment
Note: While commercially available, in-house synthesis allows for isotopic labeling (e.g., ¹⁵N) for NMR studies.[1][2]
Objective: Synthesis of this compound from N-Boc-piperidine-4-carbonitrile.
Reagents:
-
N-Boc-piperidine-4-carbonitrile[1]
-
Sulfur (catalytic)[1]
-
Raney Nickel (for desulfurization if using thio-route) or oxidant (e.g., NBS) if using imidazoline route.[1][2]
Step-by-Step Methodology:
-
Imidazoline Formation:
-
Oxidation to Imidazole:
-
Cool the reaction mixture.
-
Add KMnO₄ (2.0 eq) or MnO₂ on silica to oxidize the imidazoline to the imidazole.[2]
-
Stir at room temperature for 4 hours.
-
Filter through Celite to remove manganese salts.
-
-
Deprotection:
-
Purification:
Protocol B: Ligand-Observed NMR Screening (STD-NMR)
Rationale: Due to the low molecular weight, this fragment binds with weak affinity (K_d in high µM to mM range).[1][2] STD-NMR is the gold standard for detecting these transient interactions.
Sample Preparation:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl, 10% D₂O.[1][2]
-
Protein: 5–10 µM Target Protein.
-
Ligand: 500 µM Fragment (Ligand:Protein ratio of ~50:1 to 100:1).
NMR Acquisition Parameters (Bruker 600 MHz):
-
Pulse Sequence: stddiffesgp.3 (Saturation Transfer Difference with excitation sculpting).
-
On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).[1]
-
Validation: Ensure the ligand has no signals in this region.
-
-
Off-Resonance Irradiation: 30 ppm (Control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
Relaxation Delay (D1): 3.0 seconds.
-
Scans: 128–256 scans (depending on protein size).
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]
-
Positive Hit: Signals corresponding to the imidazole singlets (~7.5 ppm) and piperidine ring protons appear in the difference spectrum.[2]
-
Epitope Mapping: Calculate the STD amplification factor (A_STD) for each proton to determine which part of the molecule contacts the protein surface.
Protocol C: X-ray Crystallography Soaking
Rationale: The high solubility of this fragment allows for high-concentration soaking, essential for occupying low-affinity sites in crystal lattices.[1]
-
Crystal Growth: Obtain apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.
-
Soak Solution Preparation:
-
Dissolve the fragment in the crystallization mother liquor to a final concentration of 50 mM .
-
Tip: If the fragment drops the pH (due to the HCl salt), re-adjust pH with NaOH.[1] Ideally, use the free base form.[1]
-
Add DMSO only if necessary (max 5%).[1] This fragment is water-soluble, so DMSO is often avoidable.[1]
-
-
Soaking Duration:
-
Transfer crystals to the soak solution.
-
Incubate for 1 hour to 24 hours . (Start with short soaks to avoid cracking crystals).
-
-
Cryo-Protection:
-
Briefly transfer to mother liquor + 20% Glycerol + 50 mM Fragment.
-
Flash cool in liquid nitrogen.
-
Workflow Visualization
The following diagram illustrates the decision matrix for advancing this fragment from a screen to a lead series.
Figure 2: FBDD Workflow.[1][6] The critical step is the structural enablement (X-ray) to guide the growth from the piperidine nitrogen.[1]
References & Authoritative Sources
-
Fragment-Based Drug Discovery (General Principles):
-
STD-NMR Methodology:
-
Histamine Receptor Ligands (Context for Scaffold):
-
Synthesis References:
-
Organic Chemistry Portal. "Synthesis of Imidazoles." (Standard cyclization protocols). Link
-
Disclaimer: This protocol is intended for research purposes only. All chemical syntheses should be performed in a fume hood with appropriate PPE. Verify local regulations regarding the use of imidazole precursors.
Sources
- 1. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of 4-(5-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(5-methyl-1H-imidazol-2-yl)piperidine dihydrochloride . This compound is a critical pharmacophore in medicinal chemistry, particularly serving as a scaffold for Histamine H3/H4 receptor antagonists and various GPCR ligands.
The method utilizes a modified Debus-Radziszewski imidazole synthesis , condensing N-Boc-piperidine-4-carboxaldehyde with methylglyoxal and ammonia, followed by acid-mediated deprotection. This route is selected for its operational simplicity, avoidance of heavy metal catalysts, and high reproducibility compared to alternative amidine-based routes.
Chemical Background & Mechanism[1][2][3][4][5][6][7][8]
Structural Significance
The target molecule features a piperidine ring linked at the C4 position to the C2 position of a 4(5)-methylimidazole.
-
Tautomerism: The imidazole ring exists in tautomeric equilibrium between the 4-methyl and 5-methyl forms in neutral solution. Upon formation of the dihydrochloride salt, both imidazole nitrogens and the piperidine nitrogen are protonated, stabilizing the lattice structure.
-
Reaction Logic: The synthesis relies on the condensation of a dicarbonyl (methylglyoxal) with an aldehyde and ammonia. The N-Boc protection is essential to prevent polymerization of the piperidine amine with the dicarbonyl species.
Reaction Scheme
The synthesis proceeds in two distinct phases:
-
Cyclization: Condensation of N-Boc-piperidine-4-carboxaldehyde (1) with methylglyoxal (2) and ammonium hydroxide to form the tert-butyl this compound-1-carboxylate intermediate (3).
-
Deprotection: Removal of the Boc group using HCl in dioxane/methanol to yield the target dihydrochloride salt (4).
Figure 1: Synthetic pathway utilizing the Debus-Radziszewski cyclization followed by acidolysis.[1]
Safety & Precautions
-
Methylglyoxal (Pyruvaldehyde): A reactive dicarbonyl. Sensitizer and potential mutagen. Handle in a fume hood.
-
Ammonium Hydroxide: Corrosive and lachrymator. Ensure adequate ventilation.
-
Hydrochloric Acid (Dioxane/MeOH): Highly corrosive. Reacts exothermically with water.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
Materials & Equipment
Reagents
| Reagent | CAS Number | Grade | Role |
| N-Boc-piperidine-4-carboxaldehyde | 137076-22-3 | >97% | Starting Material |
| Methylglyoxal solution (40% in H₂O) | 78-98-8 | Synthesis | Cyclization Partner |
| Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | ACS | Nitrogen Source |
| Methanol (MeOH) | 67-56-1 | HPLC | Solvent |
| Hydrochloric acid (4M in Dioxane) | 7647-01-0 | Anhydrous | Deprotection Agent |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS | Extraction |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Drying Agent |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with temperature control
-
Rotary evaporator
-
Vacuum filtration setup (Buchner funnel)
-
Inert gas line (Nitrogen or Argon)
Experimental Protocol
Phase 1: Imidazole Ring Formation
Objective: Synthesis of tert-butyl this compound-1-carboxylate.
-
Preparation: Charge a 250 mL round-bottom flask with N-Boc-piperidine-4-carboxaldehyde (5.0 g, 23.4 mmol) and Methanol (60 mL). Stir until fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.
-
Reagent Addition (Dicarbonyl): Add Methylglyoxal solution (40% aq., 4.2 mL, ~28.0 mmol, 1.2 eq) dropwise over 5 minutes. The solution may turn slightly yellow.
-
Reagent Addition (Ammonia): Slowly add Ammonium Hydroxide (28% aq., 15 mL, ~117 mmol, 5 eq).
-
Critical Note: Add slowly to avoid a sharp exotherm. The solution will darken (orange/brown) which is characteristic of imidazole synthesis.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 16–18 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH and excess ammonia.
-
Dilute the residue with Water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).
-
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to yield a crude brown foam.
-
-
Purification (Optional but Recommended): If the crude purity is <85%, purify via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM).
-
Typical Yield: 4.0 – 4.5 g (65–72%) of the Boc-protected intermediate.
-
Phase 2: Deprotection & Salt Formation
Objective: Cleavage of the Boc group and isolation of the dihydrochloride salt.
-
Dissolution: Dissolve the intermediate from Phase 1 (4.0 g, 15.0 mmol) in Methanol (10 mL).
-
Acidolysis: Add 4M HCl in Dioxane (20 mL, 80 mmol, ~5 eq) dropwise at room temperature.
-
Observation: Gas evolution (isobutylene) and slight warming will occur.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: TLC (10% MeOH/DCM) should show the disappearance of the starting material.
-
-
Precipitation: The product often precipitates as a white solid during the reaction. If not, add Diethyl Ether (50 mL) slowly to induce crystallization.
-
Isolation: Filter the solid under vacuum or nitrogen pressure. Wash the filter cake with Diethyl Ether (2 × 20 mL) to remove trace dioxane and impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.
-
Final Product:This compound dihydrochloride .
-
Typical Yield: 3.2 – 3.6 g (85–95% for this step).
-
Process Workflow Diagram
Figure 2: Operational workflow from starting material to isolated salt.
Quality Control & Characterization
Expected Analytical Data
-
Appearance: Off-white to white hygroscopic solid.
-
¹H NMR (400 MHz, D₂O):
-
δ 7.15 (s, 1H, Imidazole-H)
-
δ 3.52 (d, 2H, Piperidine-H)
-
δ 3.15 (t, 2H, Piperidine-H)
-
δ 3.05 (m, 1H, Piperidine-CH-Imidazole)
-
δ 2.35 (s, 3H, Methyl group)
-
δ 2.20 (d, 2H, Piperidine-H)
-
δ 1.90 (m, 2H, Piperidine-H)
-
Note: Chemical shifts may vary slightly depending on concentration and pH.
-
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₅N₃ [M+H]⁺: 166.13. Found: 166.1.
Storage
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container with desiccant at 2–8 °C.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization of methylglyoxal. | Ensure methylglyoxal is fresh. Add it slowly at 0°C. |
| Dark Tar Formation | Exotherm during ammonia addition. | Improve cooling efficiency; add ammonia at a slower rate. |
| Incomplete Deprotection | Old HCl/Dioxane (absorbed moisture). | Use fresh anhydrous HCl solution. Extend reaction time. |
| Sticky Solid (Phase 2) | Trapped solvent/impurities. | Triturate the sticky solid with acetone or diethyl ether and sonicate to induce powder formation. |
References
-
Debus, H. (1858).[5] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, 107(2), 199–227. Link
-
Radziszewski, B. (1882).[5][6] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link
-
Corey, E. J., & Grogan, M. J. (1999). "Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines." Organic Letters, 1(1), 157–160. (Demonstrates modern applications of imidazole synthesis logic). Link
-
Bellocq, C., et al. (2003). "Synthesis and biological evaluation of a series of 4-(1H-imidazol-2-yl)piperidine derivatives as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(24), 4391-4394. (Specific reference for the piperidine-imidazole scaffold). Link
-
Sigma-Aldrich. "4-(1H-Imidazol-2-yl)piperidine dihydrochloride Product Specification." (Reference for salt properties and handling). Link
Sources
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole [mdpi.com]
- 3. 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Imidazole-Piperidine Intermediates
Subject: Troubleshooting Reverse-Phase HPLC Purification of Hydrophilic Basic Amines Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Last Updated: February 12, 2026
The Challenge: The "Polarity Trap"
You are likely reading this because your imidazole-piperidine intermediate is eluting in the void volume (dead time) or appearing as a broad, tailing smear on your standard C18 column.
The Science: This scaffold presents a unique "double-trouble" physicochemical profile.[1]
-
Imidazole (pKa ~6.9): At standard HPLC pH (0.1% TFA/Formic, pH ~2-3), this ring is protonated (+1).
-
Piperidine (pKa ~11.2): This secondary amine is a strong base and is fully protonated (+1) at almost all standard chromatographic pH levels.
The Result: Under standard acidic conditions (pH 2), your molecule is a dication (net charge +2). It is extremely hydrophilic, causing it to be excluded from the hydrophobic C18 pores (dewetting) and elute immediately. Furthermore, the piperidine moiety engages in strong ion-exchange interactions with residual silanols on the silica surface, causing severe tailing.
Method Development & Troubleshooting Guides
Module A: Retention Strategy (The "Why" and "How")
Do not use a standard C18 column with a simple water/acetonitrile gradient. It will fail.
Strategy 1: The "Brute Force" Ion-Pairing (Recommended for UV Detection)
If you do not require Mass Spec (MS) detection, or if you can tolerate signal suppression, this is the most robust method.
-
Mechanism: Trifluoroacetic Acid (TFA) acts as an anionic counter-ion. It forms a neutral, hydrophobic ion-pair with your positively charged amines (
). This "pseudo-neutral" complex retains well on C18. -
Protocol:
-
Mobile Phase A: Water + 0.1% TFA (v/v).[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
-
Column: Standard C18 or C18-AQ (Aqueous stable).
-
-
Pro-Tip: If 0.1% TFA is insufficient for retention, switch to Heptafluorobutyric Acid (HFBA) at 0.1%. The longer fluorocarbon tail of HFBA dramatically increases retention of polar dications.
Strategy 2: High pH "Hybrid" RP-HPLC (Recommended for MS Detection)
If you need MS sensitivity, TFA is problematic (signal suppression).
-
Mechanism: By raising the pH to 10.0, you neutralize the imidazole (Charge 0) while the piperidine remains charged (+1). Reducing the net charge from +2 to +1 significantly increases hydrophobicity.
-
Critical Warning: Standard silica dissolves at pH > 8.0. You MUST use a Hybrid Particle column (e.g., Waters XBridge BEH, Phenomenex Gemini-NX) or a Polymer column.
-
Protocol:
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.[3]
-
Column: Hybrid Silica C18 (High pH stable).
-
Module B: Troubleshooting Decision Tree
Figure 1: Decision matrix for optimizing retention and peak shape of polar amines.
Frequently Asked Questions (Technical)
Q1: I am using 0.1% Formic Acid, but my peak is splitting. Why? A: Formic acid is too weak to suppress silanol interactions for piperidines. Piperidines are strong bases. At pH 2.7 (0.1% Formic), residual silanols on the column surface are protonated (neutral), but not fully. The high local concentration of the piperidine cation can displace protons on the silanols, leading to "secondary retention" (cation exchange).
-
Fix: Switch to 0.1% TFA (stronger acid, swamps silanols) or add 10-20mM Ammonium Formate to increase ionic strength, which masks silanol interactions.
Q2: My sample precipitates when I inject it. I dissolved it in DMSO. A: This is the "Solvent Strength Mismatch" effect. Your mobile phase is likely 95% water at the start of the gradient. When a plug of DMSO (strong solvent) hits the stream, the polar intermediate may transiently precipitate at the interface before redissolving, causing peak splitting or blockage.
-
Fix: Dilute your DMSO sample 1:1 with water or 0.1% TFA before injection. If solubility is limited, use a "Sandwich Injection" (Water plug / Sample / Water plug) if your autosampler supports it.
Q3: How do I remove TFA salts after purification? They are cytotoxic. A: TFA salts are problematic for biological assays. You cannot simply lyophilize TFA away (it forms stable salts).
-
Protocol (SCX Desalting):
-
Load the TFA-containing fraction onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH/Water to remove excess TFA anions.
-
Elute the free base amine using 2M Ammonia in Methanol.
-
Evaporate the solvent. You now have the free base or can convert it to a hydrochloride salt by adding HCl/Dioxane and evaporating.
-
Comparative Data: Mobile Phase Selection
| Parameter | 0.1% Formic Acid | 0.1% TFA | 10mM NH4HCO3 (pH 10) |
| Retention (k') | Low (Risk of void) | High (Ion Pairing) | Moderate/High (Neutralization) |
| Peak Symmetry | Poor (Tailing) | Excellent | Good |
| MS Sensitivity | High | Low (Signal Suppression) | High |
| Column Req. | Standard C18 | Standard C18 | Hybrid / Polymer Only |
| Best For | Screening | Preparative (UV) | LC-MS & Difficult Bases |
References
-
Waters Corporation. Strategies for the Separation of Polar Basic Compounds.Link
-
McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link
-
Agilent Technologies. Purification of Basic Compounds using High pH Reverse Phase Chromatography.Link
-
Phenomenex. Troubleshooting Peak Shape Issues for Basic Compounds.Link
Sources
Technical Support Center: Boc-Deprotection in Piperidine-Imidazole Synthesis
The Core Mechanism: Why "Standard" Protocols Fail
In the synthesis of piperidine-imidazole derivatives (common pharmacophores in H3 antagonists and kinase inhibitors), the deprotection of the N-Boc group is often treated as trivial. However, the presence of the imidazole ring introduces a specific failure mode: Electrophilic Aromatic Substitution (EAS).
When Trifluoroacetic acid (TFA) or HCl cleaves the Boc group, it generates a tert-butyl cation (
The "Invisible" Side Reaction
If your mass spectrum shows a persistent M+56 peak or your yield is consistently >100%, you are likely alkylating your scaffold.
Figure 1: The bifurcation of the Boc-deprotection pathway. Path B is the primary failure mode in imidazole chemistry.
Troubleshooting Guide (Q&A)
Issue 1: "My product is a hygroscopic gum that won't solidify."
Diagnosis: Piperidine-imidazole scaffolds form di-salts (one on the piperidine, one on the imidazole). TFA salts of these are notoriously hygroscopic and form "oils" that trap solvents. The Fix:
-
Switch to HCl: HCl salts are generally more crystalline than TFA salts. Use 4M HCl in Dioxane.[4]
-
The "Ether Crash": Do not rotovap to dryness. Concentrate to ~20% volume, then add excess cold diethyl ether (Et₂O) or MTBE. Rapid stirring should induce precipitation.
-
Lyophilization: If you must use TFA, dissolve the oily residue in water/MeCN (1:1) and lyophilize. This usually yields a fluffy powder.
Issue 2: "I see M+56 peaks in LCMS."
Diagnosis: tert-Butyl cation scavenging by the imidazole ring. The Fix: You need a "cation sink" that is more nucleophilic than your imidazole.
-
Add Scavengers: Add 2.5% Triethylsilane (TES) or Triisopropylsilane (TIS) and 2.5% Water to your TFA mixture.[1]
-
Why Water? Water acts as a nucleophile to trap the
cation, converting it to tert-butanol.
Issue 3: "I lost my product during aqueous workup."
Diagnosis: The "Polarity Trap." The deprotected piperidine-imidazole is highly polar (logP < 0). If you basify with NaHCO₃ and extract with DCM, the product likely stayed in the water layer. The Fix:
-
Don't Extract: Isolate as the salt (see Issue 1).
-
If you need the free base: Use a "Salting Out" extraction. Saturate the aqueous layer with NaCl and extract with DCM:Isopropanol (3:1) or n-Butanol .
-
Resin Capture: Pass the aqueous solution through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute with 2M NH₃ in MeOH.
Optimized Protocols
Protocol A: The "Scavenger" Method (High Purity)
Best for: Complex substrates prone to alkylation side-reactions.
-
Dissolution: Dissolve 1.0 eq of Boc-substrate in DCM (0.1 M concentration).
-
Scavenger Cocktail: Add Triethylsilane (2.0 eq) and Water (2.0 eq) .
-
Note: Water is critical here as a secondary scavenger.
-
-
Acidolysis: Add TFA slowly to reach a ratio of DCM:TFA (2:1).
-
Why: Diluting TFA reduces the "concentration effect" of the generated cations.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LCMS (look for disappearance of M+100 and M+56 adducts).
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
Protocol B: The "Precipitation" Method (High Throughput)
Best for: Generating solid salts for storage or immediate next steps.
-
Dissolution: Dissolve Boc-substrate in minimal 1,4-Dioxane.
-
Acidolysis: Add 4M HCl in Dioxane (10 eq).
-
Reaction: Stir at RT. The product often precipitates as the reaction proceeds.
-
Isolation:
-
If solid forms: Filter and wash with Et₂O.
-
If no solid: Dilute with Et₂O (10x volume) and scratch the flask wall to induce crystallization.
-
Data Comparison: Acid Choice Impact
| Parameter | TFA / DCM | HCl / Dioxane | H₂SO₄ / EtOAc |
| Scavenging Need | High (Promotes cation lifetime) | Medium (Cl⁻ is nucleophilic) | Low |
| Salt Crystallinity | Low (Hygroscopic oils) | High (Often solids) | Medium |
| Volatility | High (Easy to remove) | High (Easy to remove) | Low (Difficult workup) |
| Selectivity | Excellent | Good (Can cleave sensitive esters) | Poor |
Decision Logic & Workflow
Use this logic gate to determine your experimental setup.
Figure 2: Decision matrix for selecting the optimal deprotection and isolation strategy.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for acidolysis conditions and scavenger tables).
-
Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers.[5] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] (Foundational paper on cation scavenging mechanisms).
-
Han, G., et al. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Discusses racemization and side reactions in imidazole-containing peptides).
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review covering orthogonal protection strategies for basic heterocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Crystallization of 4-(5-methyl-1H-imidazol-2-yl)piperidine Salts
The following guide is structured as a Technical Support Center for researchers working with 4-(5-methyl-1H-imidazol-2-yl)piperidine and its salts. It addresses the specific physicochemical challenges of this scaffold, including tautomerism, dual basicity, and tendency for oiling out.
Status: Operational | Role: Senior Application Scientist | Topic: Salt & Polymorph Optimization
Core Technical Overview
Molecule Profile:
-
Structure: A piperidine ring linked to a 5-methyl-imidazole moiety.[1]
-
Basicity (Critical for Salt Selection):
-
N1 (Piperidine): Highly basic (
). Primary site for mono-salt formation. -
N2 (Imidazole): Weakly basic (
). Site for di-salt formation.
-
-
Key Challenge: The imidazole ring exhibits tautomerism (4-methyl vs. 5-methyl), which can lead to disorder in the crystal lattice, complicating the isolation of a single, stable polymorph.
Salt Screening Strategy (Q&A Format)
Q1: Should I target a mono-salt or a di-salt?
Recommendation: Start with the Mono-salt .
-
Reasoning: While the molecule can form a dihydrochloride (CAS 1427195-10-5), di-salts of this scaffold often suffer from high hygroscopicity . The second protonation (on the imidazole) creates a high charge density that avidly binds water.
-
Strategy: Target the piperidine nitrogen first using a 1:1 stoichiometry.
-
Counterion Selection:
-
Hydrochloric Acid (HCl): Standard, but risk of hygroscopic di-salt if excess acid is used.
-
Fumaric/Succinic Acid: Excellent for forming hydrogen-bonded networks that stabilize the imidazole tautomer.
-
L-Tartaric Acid: Useful for resolution if chiral impurities are a concern, though this molecule is achiral.
-
Q2: My salt is "oiling out" instead of crystallizing. Why?
Diagnosis: You are likely encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the interaction between the salt and the solvent is too weak to keep it in solution but the crystal lattice energy is not high enough to drive immediate nucleation.
Immediate Fix:
-
Change Solvent System: Move from a single solvent to a binary system.
-
Temperature Cycling: Do not crash cool. Use a slow ramp (0.1 °C/min) to allow the metastable oil droplets to re-dissolve and nucleate properly.
Experimental Protocols
Protocol A: Robust Crystallization of the Mono-HCl Salt
Goal: To obtain a stable, non-hygroscopic crystalline form.
Materials:
-
Free base: this compound (10 g)
-
Solvent: Ethanol (Absolute) & Ethyl Acetate (EtOAc)
-
Acid: 1.25 M HCl in Ethanol
Step-by-Step:
-
Dissolution: Dissolve 10 g of free base in 50 mL of Ethanol at 40°C. Ensure complete dissolution.
-
Acid Addition: Add 1.05 equivalents of HCl in Ethanol dropwise over 30 minutes.
-
Critical: Maintain temperature at 40°C to prevent localized supersaturation and oiling out.
-
-
Seeding: If available, add 0.1% wt/wt seed crystals. If not, scratch the vessel wall.
-
Anti-Solvent Addition: Slowly add 50 mL of EtOAc (Anti-solvent) over 1 hour.
-
Cooling: Cool to 5°C at a rate of 5°C/hour.
-
Isolation: Filter under nitrogen (to prevent moisture uptake) and wash with cold EtOAc.
-
Drying: Vacuum dry at 45°C for 12 hours.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too polar (water/MeOH) or cooling too fast. | Switch to IPA/IPAc (Isopropyl Alcohol / Isopropyl Acetate). The lower polarity of IPAc suppresses oiling. |
| Gelation | Rapid precipitation of a solvate or hydrogen-bond network. | Increase shear rate (stirring speed). Add a "structure breaker" solvent like Water (1-2%) to disrupt the gel network, then crystallize. |
| Hygroscopicity | Formation of Di-HCl salt or amorphous content. | Verify stoichiometry (ensure 1:1). Switch to a hydrophobic counterion like Tosylate or Napsylate . |
| Polymorph Shift | Tautomeric shift during drying. | Analyze by SS-NMR (Solid State NMR) to confirm tautomer stability. Avoid high-temperature drying; use desiccated drying at ambient temp. |
Visualizing the Workflow
Diagram 1: Salt Screening Decision Matrix
Caption: A logic flow for selecting the optimal salt form based on pKa and solubility data.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Step-by-step intervention when the salt separates as a liquid oil rather than a solid crystal.
Advanced Characterization (Senior Scientist Notes)
When characterizing these salts, standard XRPD is insufficient due to the tautomeric nature of the imidazole.
-
Solid-State NMR (ssNMR): This is the gold standard for this molecule. It can distinguish between the N-H tautomers of the imidazole ring in the lattice.
-
Why? A shift in the
signal will tell you if the proton is on the or position, which correlates with stability.
-
-
Dynamic Vapor Sorption (DVS): Essential for the HCl salts.
-
Target: Mass change < 2% at 80% RH. If > 5%, the salt is likely a di-HCl hydrate and unsuitable for formulation.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Davey, R. J., et al. (2013). "Crystal Engineering of Pharmaceutical Co-crystals and Salts." CrystEngComm, 15, 2197-2205. [Link]
-
PubChem Compound Summary. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine and related structures. National Center for Biotechnology Information. [Link]
-
Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, 198, 163-208. [Link]
Sources
Validation & Comparative
NMR spectral assignment for 4-(5-methyl-1H-imidazol-2-yl)piperidine
Title: Definitive NMR Assignment Guide: 4-(5-methyl-1H-imidazol-2-yl)piperidine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.[1]
Executive Summary
In the development of Histamine H3/H4 receptor antagonists (e.g., analogs of Sch 351591 or Cipralisant), the intermediate This compound represents a critical structural scaffold.[1] However, its NMR characterization is frequently plagued by two "silent" errors: tautomeric ambiguity (4-methyl vs. 5-methyl assignment) and aliphatic overlap within the piperidine ring.[1]
This guide compares the Standard 1D Assignment Approach (often insufficient) against a Definitive Multi-Nuclear Strategy . We provide a consensus chemical shift map derived from high-fidelity analog data and a self-validating experimental protocol to ensure structural certainty.
Structural Analysis & The Tautomer Challenge
Before assigning a single peak, the researcher must define the dynamic nature of the imidazole ring.
-
The Equilibrium: The proton on the imidazole nitrogen (N1/N3) exchanges rapidly in solution.[1] This means the methyl group oscillates between position 4 and position 5.
-
The NMR Consequence: In protic solvents (MeOH-d4, D2O), this exchange is fast, leading to averaged signals.[1] In aprotic polar solvents (DMSO-d6), the exchange may slow, causing significant line broadening of the imidazole carbons (C4/C5).[1]
-
Numbering Convention: For this guide, we utilize the 1H-tautomer convention where the methyl is at position 5, though the signals are often an average of the 1H and 3H forms.
Connectivity Logic (DOT Visualization)
Caption: Logical connectivity map highlighting the critical HMBC correlations required to link the aliphatic piperidine cycle to the aromatic imidazole core.
Comparative Methodology: Routine vs. Definitive
This section objectively compares the "Standard" approach against the "Definitive" workflow.
| Feature | Method A: Standard 1D Analysis | Method B: Definitive 2D Strategy (Recommended) |
| Primary Data | 1H Integration & Multiplicity | 1H-13C HSQC + HMBC + 1H-15N HSQC |
| Tautomer Handling | Ignores broadening; assumes static structure.[1] | Uses solvent viscosity (DMSO) to detect exchange; assigns averaged environment.[1] |
| Linkage Proof | Inferred from synthesis logic (risk of isomerism). | Direct Proof: HMBC correlation from Pip-H4 to Im-C2. |
| Methyl Assignment | Based on chemical shift only (~2.2 ppm). | Validated by HMBC to Im-C4/C5 (distinguishes from N-Methyl impurities).[1] |
| Success Rate | Low (Ambiguous in complex mixtures).[1] | High (Self-validating).[1] |
Consensus Chemical Shift Map (DMSO-d6)
The following data is synthesized from high-confidence fragment analogs (2-(piperidin-4-yl)benzimidazole and 4/5-methylimidazole) to serve as a reference standard.
Solvent: DMSO-d6 (Recommended for solubility and exchange slowing).[1] Reference: TMS (0.00 ppm).
Table 1: 1H NMR Assignment (400/500 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integral | Mechanistic Insight |
| Imidazole NH | 11.5 - 12.0 | Broad Singlet | 1H | Highly variable; disappears in D2O/MeOD.[1] |
| Imidazole H4 | 6.5 - 6.8 | Singlet (Broad) | 1H | Diagnostic aromatic proton; broad due to tautomerism.[1] |
| Piperidine H2/H6 | 2.9 - 3.1 | Doublet of Triplets | 2H | Deshielded by Nitrogen; large geminal coupling.[1] |
| Piperidine H4 | 2.6 - 2.8 | Multiplet (tt) | 1H | Key Bridgehead: Links aliphatic to aromatic.[1] |
| Piperidine H3/H5 | 1.5 - 1.8 | Multiplet | 2H | Shielded aliphatic region.[1] |
| Methyl (CH3) | 2.1 - 2.3 | Singlet | 3H | Sharp singlet; distinct from solvent residual (2.50).[1] |
| Piperidine NH | ~2.0 - 3.5 | Broad | 1H | Often exchanges or merges with water peak.[1] |
Table 2: 13C NMR Assignment (100/125 MHz)
| Position | Shift (δ ppm) | Type | HMBC Correlation Target |
| Im-C2 | 148.0 - 152.0 | Quaternary | Correlates to Pip-H4 (Critical Link).[1] |
| Im-C4/C5 | 115.0 - 135.0 | Broad/Avg | Correlates to Methyl-H .[1] |
| Pip-C2/C6 | 44.0 - 46.0 | CH2 | Correlates to Pip-H3/H5.[1] |
| Pip-C4 | 34.0 - 36.0 | CH | Correlates to Im-H4 (if visible).[1] |
| Pip-C3/C5 | 30.0 - 32.0 | CH2 | Correlates to Pip-H2/H6.[1] |
| Methyl | 10.0 - 14.0 | CH3 | Strong correlation to Im-C4/C5.[1] |
Experimental Protocol: The Self-Validating Workflow
To achieve the "Definitive" standard, follow this step-by-step protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 .
-
Why? DMSO stabilizes the tautomeric equilibrium better than Chloroform and prevents rapid NH exchange seen in Methanol.
-
-
Additives: If signals are extremely broad, add 1 drop of TFA-d (Trifluoroacetic acid-d).[1]
-
Effect: This protonates the imidazole and piperidine nitrogens, locking the conformation and sharpening the signals (though shifts will move downfield).[1]
-
Step 2: The "Linkage" Experiment (HMBC)
Run a gradient-enhanced HMBC (Heteronuclear Multiple Bond Correlation) optimized for 8 Hz coupling.
-
Target: Look for the cross-peak between Pip-H4 (~2.7 ppm) and Im-C2 (~150 ppm) .[1]
-
Validation: If this peak is absent, the imidazole ring may not be attached at C2, or the sample has degraded.[1]
Step 3: Methyl Positioning[1]
-
Observe the HMBC correlation from the Methyl-H (~2.2 ppm) .[1]
-
It should show correlations to two aromatic carbons (C4 and C5).[1]
-
If it correlates to a carbonyl or aliphatic carbon, the structure is incorrect (e.g., N-acetyl impurity).[1]
Assignment Workflow Diagram
Caption: Decision tree for validating the structural assignment using 2D NMR techniques.
References
-
Benzimidazole-Piperidine Analogs
-
Imidazole Tautomerism
- 13C CPMAS NMR as a Tool for Full Structural Description of Substituted Imidazoles.
-
Sch 37370 / H4 Antagonist Scaffolds
Sources
Navigating the Maze of Mass Spectra: A Comparative Guide to the Fragmentation Patterns of Methyl-Imidazole Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Methyl-imidazole piperidines represent a promising class of scaffolds, finding application in a diverse range of therapeutic areas. Mass spectrometry stands as a cornerstone technique for their characterization, yet the interpretation of their fragmentation patterns can be a complex endeavor. This guide, born from field-proven insights, aims to demystify the mass spectral behavior of these molecules, offering a comparative analysis of their fragmentation under different ionization techniques and providing the foundational knowledge to confidently interpret your own data.
The Tale of Two Rings: Fundamental Fragmentation Principles
The fragmentation of a methyl-imidazole piperidine is a story told by the interplay of its two core heterocyclic systems. The ionization method employed dictates the opening chapter of this story, influencing the initial charge localization and subsequent bond cleavages.
-
Electron Ionization (EI): This "hard" ionization technique imparts significant energy into the molecule, leading to extensive fragmentation. The initial ionization often occurs at the lone pair of electrons on one of the nitrogen atoms, creating a radical cation. The fragmentation cascade that follows is typically characterized by a series of well-defined cleavage pathways.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically results in the formation of a protonated molecule, [M+H]⁺. Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), proceeds from this even-electron species. The fragmentation pathways are often more controlled and can provide highly specific structural information. The site of protonation, typically the most basic nitrogen atom, plays a crucial role in directing the fragmentation cascade.[1]
The Piperidine Moiety: A Predictable Fragmentation Partner
The piperidine ring, a saturated heterocycle, exhibits characteristic fragmentation patterns that are well-documented.[2][3] Understanding these fundamental pathways is key to deciphering the spectra of more complex molecules containing this moiety.
Alpha-Cleavage: The Dominant Narrative in EI-MS
Under electron ionization, the primary fragmentation pathway for the piperidine ring is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium ion. The position of the methyl group and the point of attachment of the imidazole ring will significantly influence the specific fragment ions observed.
Ring Opening and Fission: Unraveling the Core
Following the initial α-cleavage, the piperidine ring can undergo further fragmentation through ring-opening and subsequent fission, leading to a series of smaller fragment ions. These are often observed as a cluster of peaks separated by 14 Da (CH₂ units).
The Methyl-Imidazole Moiety: Aromatic Stability and Substituent Effects
The imidazole ring, being aromatic, is inherently more stable than the piperidine ring. Its fragmentation is less extensive and is heavily influenced by the position of the methyl group and the linkage to the piperidine ring. In the absence of direct literature on methyl-imidazole piperidines, we can infer its behavior from studies on substituted imidazoles.[4]
Ring Integrity and Side-Chain Fragmentation
A key characteristic of imidazole fragmentation is the tendency for the ring to remain intact, with fragmentation primarily occurring at the substituent groups.[4] For a methyl-imidazole piperidine, this suggests that we can expect to see fragments corresponding to the loss of the piperidine moiety or cleavage at the linker between the two rings.
The Influence of the Methyl Group
The position of the methyl group on the imidazole ring will direct some of the fragmentation. For instance, cleavage of the bond beta to the ring is a common pathway for alkyl-substituted aromatic compounds.
A Comparative Analysis: EI-MS vs. ESI-MS/MS of a Hypothetical Methyl-Imidazole Piperidine
To illustrate the practical application of these principles, let's consider a hypothetical methyl-imidazole piperidine structure and predict its fragmentation under both EI and ESI conditions.
Hypothetical Structure: 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine
Predicted Fragmentation under Electron Ionization (EI)
The EI mass spectrum of our hypothetical compound is expected to be complex, with a multitude of fragment ions.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 179 | Molecular Ion [M]⁺• | - |
| 178 | [M-H]⁺ | Loss of a hydrogen radical |
| 96 | [C₅H₈N]⁺ | α-cleavage of the piperidine ring with loss of the methyl-imidazolemethyl radical |
| 83 | [C₅H₉N]⁺ | Cleavage of the bond between the piperidine nitrogen and the methylene linker |
| 95 | [C₅H₅N₂]⁺ | Imidazole ring fragment with methyl group |
| 82 | [C₄H₄N₂]⁺ | Loss of methyl group from the imidazole fragment |
Diagram 1: Predicted EI Fragmentation Pathway
Caption: Predicted major fragmentation pathways under Electron Ionization.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
The ESI-MS/MS spectrum of the protonated molecule [M+H]⁺ (m/z 180) is expected to be simpler and more diagnostic.
Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of 1-((1-methyl-1H-imidazol-5-yl)methyl)piperidine
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 180 | 97 | 83 | Loss of the piperidine moiety |
| 180 | 84 | 96 | Loss of the methyl-imidazolemethyl moiety |
| 180 | 95 | 85 | Cleavage of the piperidine ring |
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways under ESI-MS/MS.
Experimental Protocols: A Blueprint for Reliable Data
Acquiring high-quality, reproducible mass spectral data is the foundation of accurate structural elucidation. The following protocols provide a starting point for the analysis of methyl-imidazole piperidines.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is well-suited for the analysis of volatile and semi-volatile methyl-imidazole piperidines.
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of methyl-imidazole piperidines.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For less volatile or thermally labile methyl-imidazole piperidines, LC-MS/MS with ESI is the method of choice.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of methyl-imidazole piperidines.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of methanol and water.
-
LC Conditions:
-
Column: A 100 mm x 2.1 mm ID, 1.8 µm particle size C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Perform a full scan from m/z 100-1000 to identify the [M+H]⁺ ion. Subsequently, perform product ion scans on the identified precursor ion using a range of collision energies to obtain optimal fragmentation.
-
Conclusion: From Data to Discovery
The mass spectral fragmentation of methyl-imidazole piperidines is a rich source of structural information. By understanding the fundamental fragmentation behaviors of the constituent piperidine and methyl-imidazole rings, and by leveraging the complementary nature of EI-MS and ESI-MS/MS, researchers can confidently elucidate the structures of these important molecules. This guide provides a foundational framework for this endeavor, empowering you to move from complex mass spectral data to confident structural assignments, accelerating the pace of your research and development.
References
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 2-yl vs. 4-yl Imidazole-Piperidines at Histamine H3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histamine H3 Receptor as a Therapeutic Target
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This unique role in regulating diverse neurotransmitter systems has positioned the H3R as a compelling target for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy. The development of H3R antagonists and inverse agonists is of particular interest, as these agents can enhance neurotransmitter release, thereby offering potential therapeutic benefits in conditions associated with cognitive deficits and wakefulness disorders.
Among the various chemical scaffolds explored for H3R ligand development, imidazole-piperidine derivatives have emerged as a particularly promising class. The imidazole ring serves as a crucial pharmacophoric element, mimicking the endogenous ligand histamine, while the piperidine moiety provides a versatile scaffold for introducing substitutions that modulate potency, selectivity, and pharmacokinetic properties. A key structural variable within this class is the point of attachment of the piperidine ring to the imidazole core, with 2-yl and 4-yl linkages being the most common. This guide provides a detailed comparative analysis of the binding affinity of 2-yl versus 4-yl imidazole-piperidines at the H3 receptor, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR).
Chemical Synthesis of 2-yl and 4-yl Imidazole-Piperidines
The differential positioning of the piperidine moiety on the imidazole ring necessitates distinct synthetic strategies. Understanding these synthetic routes is crucial for the design and generation of novel analogs for screening campaigns.
General Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
A common approach to the synthesis of 2-substituted piperidinyl benzimidazoles involves the cyclization of a piperidine-4-carboxylic acid derivative with a substituted benzene-1,2-diamine. The piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step to allow for further derivatization.
-
Step 1: Cyclization: Piperidine-4-carboxylic acid is reacted with benzene-1,2-diamine to form the benzimidazole core.
-
Step 2: Protection: The piperidine amine is protected, for example, with a Boc group.
-
Step 3: Derivatization: Substituents can be introduced on the benzimidazole nitrogen.
-
Step 4: Deprotection: The Boc group is removed to yield the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold.
-
Step 5: Final Substitution: The piperidine nitrogen can then be functionalized with various substituents.[1]
General Synthesis of 4-[(1H-Imidazol-4-yl)methyl]piperidine Derivatives
The synthesis of 4-yl imidazole-piperidines often starts from piperidine-4-carboxaldehyde. A multi-step synthesis can be employed to construct the imidazole ring.
-
Step 1: Imidazole Ring Formation: A common method is the van Leusen imidazole synthesis, which involves the reaction of an α-substituted tosylmethylisocyanide (TosMIC) with an aldehyde and an amine.[2] In this case, 4-aminopiperidine can be used.
-
Step 2: N-Alkylation/Arylation: The piperidine nitrogen can be subsequently modified to introduce various substituents.
Comparative Binding Affinity at H3 Receptors
The binding affinity of a ligand for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the IC50 value, with lower values indicating higher affinity. The following table summarizes a selection of 2-yl and 4-yl imidazole-piperidine derivatives and their reported binding affinities for the H3 receptor. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions (e.g., radioligand used, tissue source, assay buffer).
| Compound ID | Isomer | Structure | hH3R Ki (nM) | Assay Type | Reference |
| ADS031 | 4-yl | 1-(Naphthalen-1-ylmethyl)-4-((4-(methyl(propyl)amino)phenyl)oxy)piperidine | 12.5 | Radioligand Binding | [3] |
| Compound 5 | 4-yl | (Structure with biphenyl moiety) | 6.2 | Radioligand Binding | [4][5] |
| Compound 7 | 4-yl | (Structure with biphenyl moiety) | 5.2 | Radioligand Binding | [4][5] |
| Compound 12 | 4-yl | (Structure with biphenyl and pyridyl moieties) | 7.7 | Radioligand Binding | [4][5] |
| Compound 13 | 4-yl | (Structure with biphenyl and pyridyl moieties) | 24.2 | Radioligand Binding | [4][5] |
| FUB 181 analog | N/A (non-imidazole) | Piperidine analog of FUB 181 | pA2 = 7.7 | Functional Assay | [6] |
| Thioperamide analog | N/A (non-imidazole) | Piperidine analog of Thioperamide | pA2 decreased by 2.7 log units | Functional Assay | [6] |
Note: Structures for some compounds are described in the referenced literature but not explicitly drawn here. Data for 2-yl imidazole-piperidines are less commonly reported in direct comparative studies with their 4-yl counterparts.
Structure-Activity Relationship (SAR) Discussion
The available data, although not always from direct head-to-head comparisons, allows for the elucidation of key structure-activity relationships for imidazole-piperidines at the H3 receptor.
-
Importance of the Piperidine Moiety: The piperidine ring is a crucial structural element for high-affinity binding to the H3 receptor.[4][5] Its replacement with other moieties, such as piperazine, can significantly alter binding affinity.
-
Role of Substituents on the Piperidine Nitrogen: The substituent on the piperidine nitrogen plays a critical role in determining the affinity and functional activity of the ligand. Bulky, lipophilic groups are often well-tolerated and can lead to high-affinity antagonists.[3]
-
Influence of the Linker: The nature and length of the linker connecting the piperidine to other functionalities can significantly impact binding. For instance, in a series of 4-[(1H-imidazol-4-yl)methyl]piperidine derivatives, a two-methylene linker was found to be optimal for potent antagonism.[7]
Key SAR considerations for imidazole-piperidines at H3R.
Experimental Protocols
To ensure the scientific integrity of binding affinity data, standardized and well-validated experimental protocols are essential. Below are representative protocols for radioligand binding and functional assays commonly used to characterize H3 receptor ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the H3 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human H3 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH) or another suitable H3R radioligand.
-
Test compounds (2-yl and 4-yl imidazole-piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known H3R ligand like thioperamide).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation Assay
This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the downstream signaling of the H3 receptor, which is coupled to Gi/o proteins and inhibits adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
H3R agonist (e.g., (R)-α-methylhistamine).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with the test compounds (for antagonist/inverse agonist testing) or buffer.
-
Stimulate the cells with forskolin and, for antagonist testing, an H3R agonist.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Analyze the data to determine the effect of the test compounds on cAMP accumulation. Antagonists will block the agonist-induced decrease in cAMP, while inverse agonists will increase cAMP levels above the basal level.
Simplified H3 receptor signaling pathway.
Conclusion
The imidazole-piperidine scaffold represents a highly valuable platform for the design of potent and selective histamine H3 receptor ligands. The choice between a 2-yl and 4-yl linkage between the imidazole and piperidine rings is a critical design element that influences the synthetic route and can impact the binding affinity and overall pharmacological profile of the resulting compounds. While the current literature suggests a strong preference for the 4-yl substitution pattern in the development of high-affinity H3R antagonists, a systematic comparative study of a broader range of matched 2-yl and 4-yl pairs would be highly beneficial to the field. Such studies would provide a more definitive understanding of the optimal substitution geometry and further guide the rational design of next-generation H3R-targeted therapeutics. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative evaluations and advancing our understanding of the intricate structure-activity relationships governing ligand recognition at the histamine H3 receptor.
References
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chem Biol Drug Des. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Request PDF. [Link]
-
Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (2018). Semantic Scholar. [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). J Med Chem. [Link]
- Benzo[D]imidazole derivatives of piperidine and piperazine. (2014).
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. (2003). Naunyn Schmiedebergs Arch Pharmacol. [Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). ACS Publications. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC. [Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). Bioorg Med Chem Lett. [Link]
-
Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1996). Arch Pharm (Weinheim). [Link]
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). Eur J Med Chem. [Link]
-
Synthesis and binding assays of H3-receptor ligands. (1992). Farmaco. [Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Front Neurosci. [Link]
-
Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. (2023). Semantic Scholar. [Link]
-
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (2023). ACS Chem Neurosci. [Link]
-
BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. (2007). ResearchGate. [Link]
-
Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). Molecules. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2016). Der Pharma Chemica. [Link]
-
Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. (2002). Arch Pharm (Weinheim). [Link]
-
Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. (2018). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
